
(Z)-3-环丙基-N'-(1-(3,4-二氯苯基)亚乙基)-1H-吡唑-5-甲酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H14Cl2N4O and its molecular weight is 337.2. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Photosynthesis Research
This compound has been used to study the effects on photosynthesis in Euglena gracilis populations. When exposed to varying concentrations of a similar compound, 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), the chlorophyll content and light-driven O2 evolution were significantly affected, leading to insights into the adaptations of the photosynthetic machinery .
Neurotoxicity Studies
Researchers have investigated the neurotoxic potential of pyrazoline derivatives on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. This is crucial for understanding the impact of such compounds on the nervous system and behavior of aquatic organisms .
Antiviral Activity
The antiviral properties of pyrazoline derivatives are of significant interest. Starting from related compounds, researchers have synthesized new derivatives to test against various viral infections, contributing to the development of potential antiviral drugs .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation of 3-cyclopropyl-1H-pyrazole-5-carbohydrazide with 1-(3,4-dichlorophenyl)ethanone in the presence of a suitable condensing agent to form the desired product. The reaction is carried out under reflux conditions in a suitable solvent.", "Starting Materials": [ "3-cyclopropyl-1H-pyrazole-5-carbohydrazide", "1-(3,4-dichlorophenyl)ethanone", "Condensing agent", "Solvent" ], "Reaction": [ "Step 1: Dissolve 3-cyclopropyl-1H-pyrazole-5-carbohydrazide (1.0 equiv.) and 1-(3,4-dichlorophenyl)ethanone (1.0 equiv.) in a suitable solvent (e.g. ethanol, methanol, or DMF) in a round-bottom flask.", "Step 2: Add a suitable condensing agent (e.g. EDCI, DCC, or HATU) to the reaction mixture and stir the mixture at room temperature for 30 minutes.", "Step 3: Heat the reaction mixture under reflux conditions for 12-24 hours.", "Step 4: Allow the reaction mixture to cool to room temperature and then filter the precipitated product.", "Step 5: Wash the product with a suitable solvent (e.g. ethanol or methanol) and dry it under vacuum to obtain the desired product, (Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide." ] } | |
CAS 编号 |
634884-23-4 |
产品名称 |
(Z)-3-cyclopropyl-N'-(1-(3,4-dichlorophenyl)ethylidene)-1H-pyrazole-5-carbohydrazide |
分子式 |
C15H14Cl2N4O |
分子量 |
337.2 |
IUPAC 名称 |
5-cyclopropyl-N-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H14Cl2N4O/c1-8(10-4-5-11(16)12(17)6-10)18-21-15(22)14-7-13(19-20-14)9-2-3-9/h4-7,9H,2-3H2,1H3,(H,19,20)(H,21,22)/b18-8- |
InChI 键 |
WFSZTMVFRCSDQX-LSCVHKIXSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2CC2)C3=CC(=C(C=C3)Cl)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



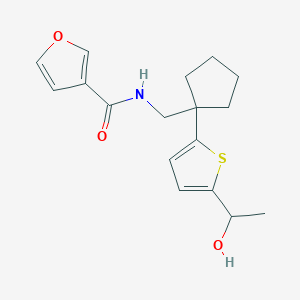
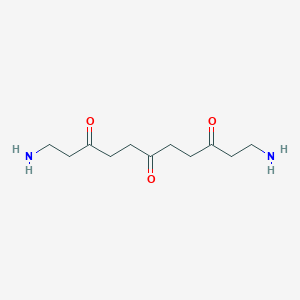
![3-(4-{[4-(4-Ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2582704.png)
![N-butyl-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2582705.png)
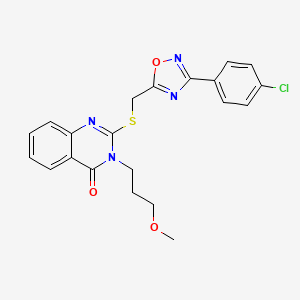
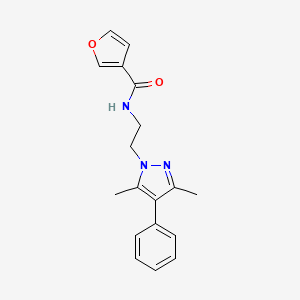
![N-(4-Chlorophenyl)-2-[4-(3-methoxyphenyl)-2-methyl-6-oxopyrimidin-1-yl]acetamide](/img/structure/B2582711.png)
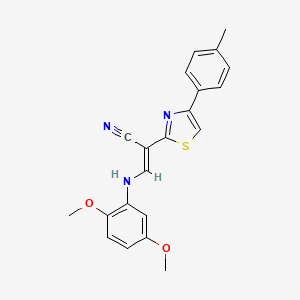
![5-methyl-2-phenyl-7-(4-(2-phenylacetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2582717.png)
![7-(2-Ethoxyethyl)-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2582719.png)
![4-chloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2582722.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2582723.png)